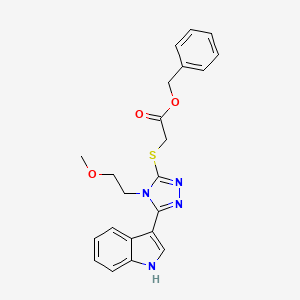

benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

This compound features a 1,2,4-triazole core substituted at position 3 with a thioacetate group (linked to a benzyl ester), at position 4 with a 2-methoxyethyl group, and at position 5 with an indole moiety. The indole and triazole groups are pharmacologically significant, often associated with bioactivity in kinase inhibition or receptor modulation. The 2-methoxyethyl substituent enhances solubility, while the benzyl ester may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

benzyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-28-12-11-26-21(18-13-23-19-10-6-5-9-17(18)19)24-25-22(26)30-15-20(27)29-14-16-7-3-2-4-8-16/h2-10,13,23H,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYPGIHRDZFFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS No. 852145-31-4) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure, incorporating an indole moiety and a triazole ring linked through a thioether group. Its molecular formula is , with a molecular weight of approximately 422.5 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon cancer) | 6.2 |

| T47D (Breast cancer) | 27.3 |

| MCF7 (Breast cancer) | 43.4 |

These findings indicate that the compound exhibits significant cytotoxicity against colon and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that compounds with similar triazole and indole structures can modulate signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various pathogenic bacteria:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

| P. aeruginosa | Low |

The compound's effectiveness against S. aureus suggests potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of human colon cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer properties. The incorporation of indole and sulfur functionalities in benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate may enhance its ability to inhibit cancer cell proliferation. Studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal infections. This compound could be evaluated for its ability to combat drug-resistant pathogens, particularly in light of the increasing prevalence of antibiotic resistance .

Pharmacological Insights

Mechanism of Action

The biological activity of this compound may involve the inhibition of specific enzymes or receptors related to cancer and microbial growth. For instance, triazole derivatives have been found to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The synthesis may include the formation of the indole and triazole rings followed by the introduction of the benzyl group through nucleophilic substitution reactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Triazole with Indole and Heterocyclic Substitutions

- Compound 5 () : 5-(2-((5-(Furan-2-yl)-4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one

- Compound 6u () : 2-(4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)acetic acid

Triazole with Pyridine and Halogen Substitutions

Ester and Linker Modifications

- Ethyl vs. Benzyl Esters (): Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Key Differences: Ethyl ester instead of benzyl. Impact: Ethyl esters are generally more prone to hydrolysis than benzyl esters, affecting in vivo stability .

- Compound 5o () : 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile

- Key Differences : Replaces the ester with a nitrile group.

- Impact : Nitriles are metabolically stable but may reduce solubility. Melting point: 237–240°C .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.